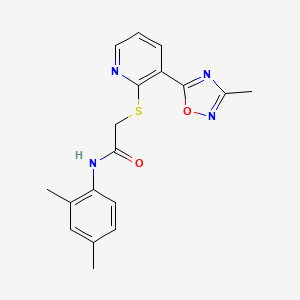

![molecular formula C13H14N2 B2610517 3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-08-9](/img/structure/B2610517.png)

3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

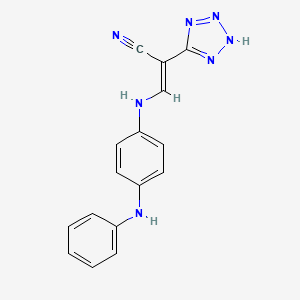

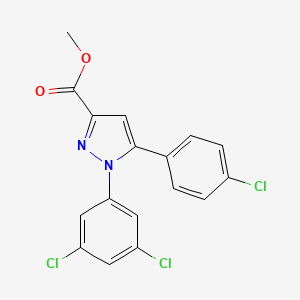

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological and pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant properties .

Synthesis Analysis

Pyrazoles are synthesized through a variety of methods. One common method involves the condensation of hydrazines with 1,3-diketones . The synthesis methods can be modified to create a wide range of pyrazole derivatives .Molecular Structure Analysis

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. One nitrogen atom behaves like the nitrogen in pyrrole (a proton donor), while the other behaves like the nitrogen in pyridine (a proton acceptor) .Chemical Reactions Analysis

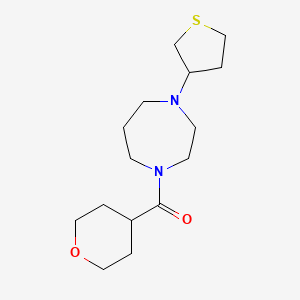

Pyrazole derivatives are known to undergo a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure. For example, some pyrazole derivatives are solids at room temperature, while others may be liquids .Aplicaciones Científicas De Investigación

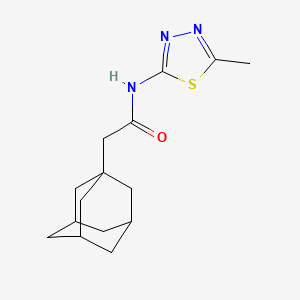

- Key Features : Functionalized pyrazole rings (e.g., amines, carbaldehydes, halides) play a crucial role in forming various fused systems, particularly bicyclic cores with 5:6 fusion .

- Efficient Synthesis : Developing efficient and selective synthetic methods for pyrazole derivatives is a priority in organic chemistry .

- Example : Compound 13 demonstrated potent in vitro antipromastigote activity, with favorable binding patterns in the LmPTR1 pocket .

Synthetic Intermediates and Versatility

Biological Activities

Industrial and Pharmaceutical Applications

Computational Studies

Eco-Friendly Synthesis

Mecanismo De Acción

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the target of their action. Some pyrazole derivatives have been found to inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity, demonstrating a protective effect against oxidative stress .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methylphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-5-7-10(8-6-9)13-11-3-2-4-12(11)14-15-13/h5-8H,2-4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWMBSMCEJRGTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC3=C2CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)

![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)

![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)

![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)

![Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2610456.png)